

Avadomide Hydrochloride: Application Notes and Protocols for Non-Hodgkin Lymphoma Research

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Compound of Interest

Compound Name: Avadomide Hydrochloride

Cat. No.: B605696

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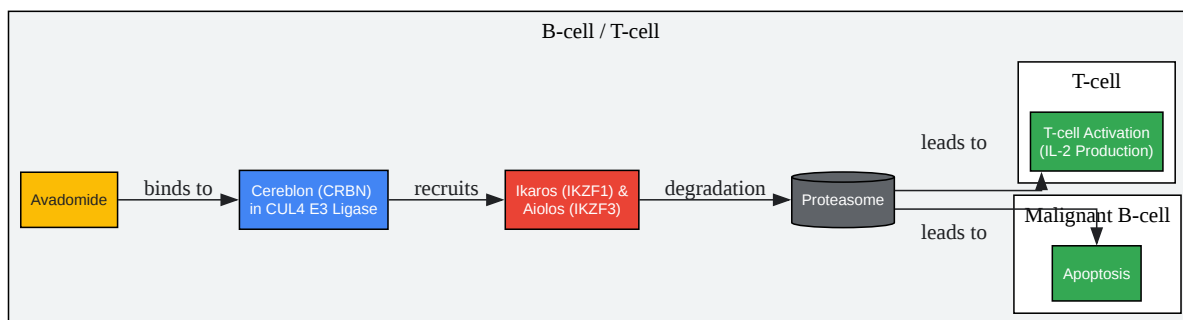
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Avadomide hydrochloride**, a novel cereblon E3 ligase modulator (CELMoD), for the treatment of non-Hodgkin lymphoma (NHL). This document details its mechanism of action, summarizes key clinical trial data, and offers detailed protocols for preclinical and clinical research applications.

Mechanism of Action

Avadomide hydrochloride exerts its anti-lymphoma effects through a dual mechanism involving direct cytotoxicity to tumor cells and immunomodulation of the tumor microenvironment.^[1] It binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.^{[2][3]} This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).^{[2][3][4]}

The degradation of Ikaros and Aiolos in malignant B-cells leads to apoptosis.^{[2][4]} In T-cells, the degradation of these transcription factors results in enhanced interleukin-2 (IL-2) production and T-cell activation, contributing to an anti-tumor immune response.^{[1][2]}



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Avadomide's mechanism of action.

Summary of Clinical Trial Data

Avadomide has been evaluated as a monotherapy and in combination with other agents in several clinical trials for various subtypes of relapsed or refractory (R/R) non-Hodgkin lymphoma.

Avadomide Monotherapy

A first-in-human, phase I study (NCT01421524) evaluated Avadomide monotherapy in patients with advanced solid tumors and hematologic malignancies, including NHL.[1][5]

Parameter	Value	Reference
Study ID	NCT01421524	[1] [5]
Patient Population	R/R NHL	[1] [5]
Dosing	0.5-3.5 mg, 28-day continuous cycles	[1] [5]
Overall Response Rate (ORR)	3 of 5 NHL patients responded	[1] [5]
Complete Response (CR)	1 of 5 NHL patients	[1] [5]
Partial Response (PR)	2 of 5 NHL patients	[1] [5]
Maximum Tolerated Dose (MTD)	3.0 mg	[1] [5]
Common Grade ≥3 Adverse Events	Neutropenia, Fatigue, Diarrhea	[1] [5]

Avadomide in Combination Therapy

Avadomide has shown promising activity when combined with anti-CD20 monoclonal antibodies like rituximab and obinutuzumab.

Avadomide with Rituximab (NCT02031419)[\[2\]](#)[\[6\]](#)

Parameter	Diffuse Large B-cell Lymphoma (DLBCL)	Follicular Lymphoma (FL)	Reference
Overall Response Rate (ORR)	40.7%	80.5%	[2] [6]
Median Duration of Response (mDOR)	8.0 months	27.6 months	[2] [6]
Common Grade 3/4 Adverse Events	Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)	Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)	[2] [6]

Avadomide with Obinutuzumab (CC-122-NHL-001 / NCT02417285)[7][8]

Parameter	Value	Reference
Patient Population	R/R B-cell NHL (DLBCL, FL, MZL)	[8]
Recommended Phase 2 Dose (RP2D)	3.0 mg (5 days on/2 days off) + Obinutuzumab	[8]
Common Grade ≥3 Adverse Events	Neutropenia, Thrombocytopenia	[8]

Experimental Protocols

The following protocols are generalized based on methodologies reported in Avadomide clinical trials and related research. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Ikaros and Aiolos Degradation

This protocol outlines the detection of Ikaros and Aiolos protein degradation in peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples following Avadomide treatment.

Materials:

- PBMCs or single-cell suspension from tumor biopsy
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Protein Quantification Assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Sample Collection and Lysis:
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - For tumor biopsies, mechanically and/or enzymatically dissociate to a single-cell suspension.
 - Lyse cells in ice-cold lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay or similar method.
- SDS-PAGE and Protein Transfer:
 - Normalize protein amounts for each sample and prepare with Laemmli buffer.
 - Separate proteins by size on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Apply chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Analyze band intensities relative to the loading control to quantify protein degradation.

Flow Cytometry for T-cell Activation

This protocol describes the analysis of T-cell activation markers in peripheral blood of patients treated with Avadomide.

Materials:

- Whole blood collected in anticoagulant tubes (e.g., EDTA or heparin)
- Red blood cell lysis buffer
- FACS buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, and T-cell activation markers (e.g., CD25, CD69, HLA-DR, PD-1).
- Flow cytometer

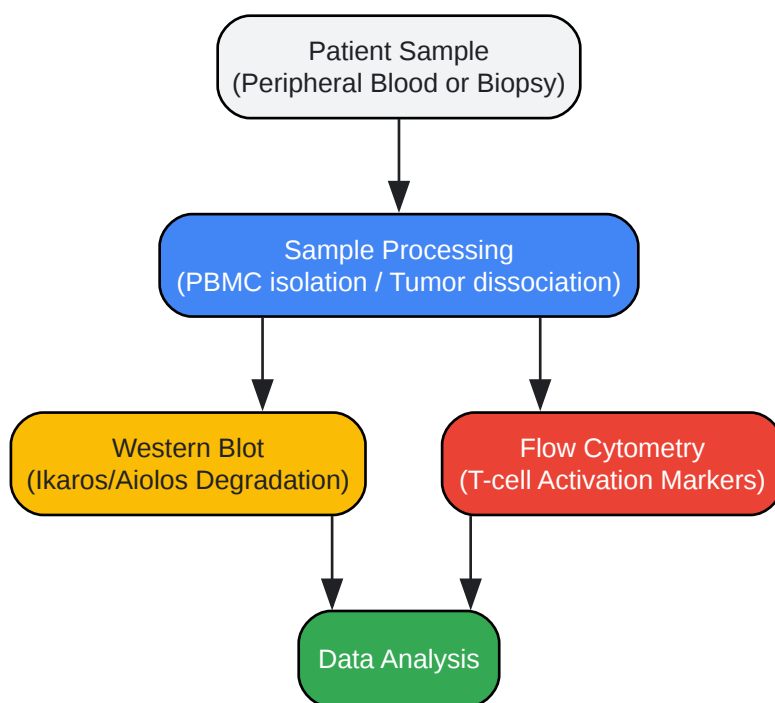
Procedure:

- Sample Preparation:
 - Collect whole blood from patients at baseline and post-treatment time points.
 - Perform red blood cell lysis.
 - Wash the remaining white blood cells with FACS buffer.

- Antibody Staining:
 - Resuspend cells in FACS buffer.
 - Add the antibody cocktail to the cell suspension.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition:
 - Resuspend the stained cells in FACS buffer.
 - Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on lymphocyte populations based on forward and side scatter.
 - Identify CD4+ and CD8+ T-cell subsets.
 - Quantify the percentage of T-cells expressing activation markers.
 - Compare post-treatment expression levels to baseline.

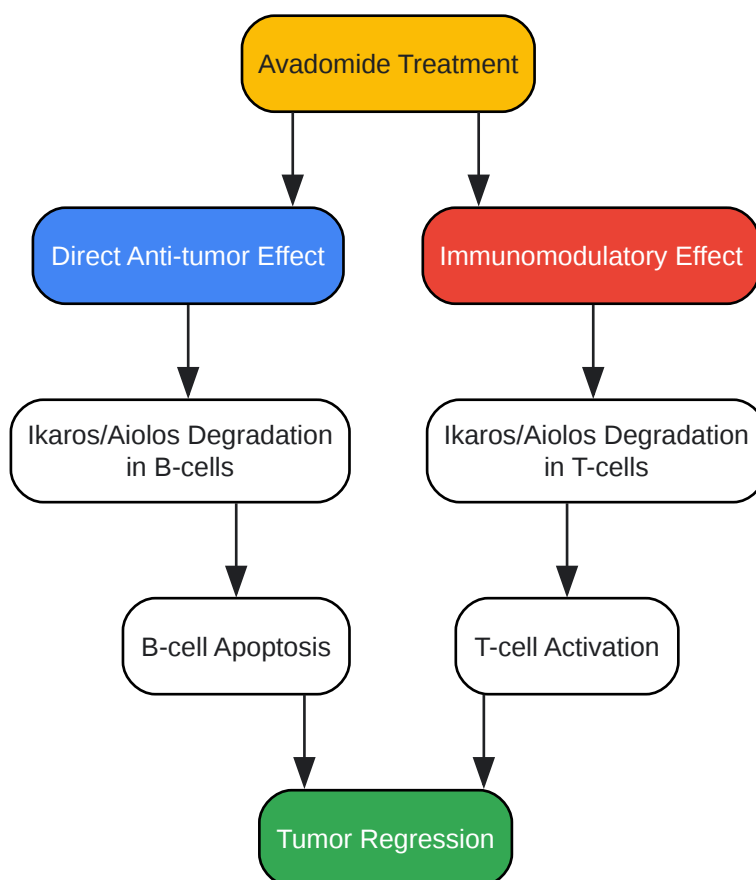
Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating Avadomide's effects and the logical relationship of its dual mechanism of action.



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A typical experimental workflow.



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Logical relationship of Avadomide's effects.

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